

Methods for Studying gp17-DNA Interaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the interaction between the bacteriophage T4 large terminase protein, **gp17**, and DNA. These methodologies are crucial for understanding the mechanism of viral DNA packaging and for the development of novel antimicrobial agents targeting this essential process.

Introduction to gp17 and its Role in DNA Packaging

The bacteriophage T4 DNA packaging machine is a powerful molecular motor responsible for translocating the viral genome into a preformed prohead.[1] This process is driven by the large terminase subunit, **gp17**, a multifunctional protein with both ATPase and nuclease activities.[2] [3] **gp17** assembles into a pentameric ring at the portal of the prohead, forming the core of the packaging motor.[4] The smaller terminase subunit, gp16, plays a crucial regulatory role, significantly enhancing the ATPase activity of **gp17**.[5] Understanding the intricate interactions between **gp17**, DNA, ATP, and gp16 is fundamental to elucidating the mechanism of this remarkable nanomachine.

Quantitative Analysis of gp17 Function

A thorough quantitative understanding of **gp17**'s enzymatic activities and its interactions with DNA is essential for detailed mechanistic studies and for the evaluation of potential inhibitors. The following tables summarize key quantitative data obtained from various biochemical and biophysical assays.

Table 1: ATPase Activity of **gp17**

Condition	kcat (ATP/gp17/min)	Fold Stimulation	Reference
gp17 alone	1-2	-	
gp17 + gp16	~100-200	50-100	[5]
gp17 (in active packaging motor)	~400	~200-400	

Table 2: DNA Binding and Translocation Properties of the gp17 Motor

Parameter	Value	Method	Reference
Motor Stoichiometry	5 gp17 subunits	Single-molecule TIRF	[4]
DNA Binding Preference (ATPase domain)	>1 kb dsDNA	Gel Filtration	
Maximum Force Generation	>60 pN	Optical Tweezers	
Average DNA Translocation Rate	~700 bp/s	Optical Tweezers	
Maximum DNA Translocation Rate	up to ~2000 bp/s	Optical Tweezers	•
Step Size per ATP hydrolyzed	~2 bp	Single-molecule analysis	[4]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the **gp17**-DNA interaction.

ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by **gp17**, a direct measure of its motor activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.

Materials:

- Purified gp17 and gp16 proteins
- ATP solution (high purity)
- DNA substrate (e.g., linearized plasmid or phage DNA)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2
- Malachite Green Reagent for phosphate detection
- 96-well microplate
- Spectrophotometer

- Prepare a reaction mixture containing the reaction buffer, gp17, and, if desired, gp16 and/or DNA.
- Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
- At various time points, withdraw aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., SDS or a strong acid).
- To quantify the released phosphate, add the Malachite Green reagent to the quenched reaction samples in a 96-well plate.
- Incubate for 15-20 minutes at room temperature to allow color development.
- Measure the absorbance at 620-650 nm using a spectrophotometer.

- Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
- Calculate the ATPase activity as moles of ATP hydrolyzed per mole of gp17 per minute (kcat).

In Vitro DNA Packaging Assay

This assay directly measures the ability of the **gp17** motor to package DNA into proheads.

Materials:

- Purified gp17
- Purified T4 proheads (e.g., from a T4 mutant deficient in **gp17**)
- Linearized DNA substrate (e.g., a plasmid or phage genome, which can be radiolabeled or fluorescently tagged)
- ATP solution
- Packaging Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM spermidine,
 2 mM putrescine
- DNase I
- Proteinase K
- Agarose gel electrophoresis system

- Set up the packaging reaction by combining proheads, gp17, and DNA in the packaging buffer.
- Initiate the packaging by adding ATP to a final concentration of 1 mM.
- Incubate the reaction at 37°C for 30-60 minutes.

- To remove any unpackaged DNA, add DNase I and incubate for an additional 15 minutes at 37°C.
- Stop the DNase I digestion by adding EDTA.
- To release the packaged DNA, add Proteinase K and SDS and incubate at 65°C for 30 minutes.
- Analyze the protected (packaged) DNA by agarose gel electrophoresis.
- Quantify the amount of packaged DNA by densitometry of the gel bands.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of **gp17** to a specific DNA fragment.

Materials:

- Purified gp17 protein (or its DNA-binding domain)
- Labeled DNA probe (radiolabeled or fluorescently labeled) containing the putative binding site
- Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
- Non-specific competitor DNA (e.g., poly(dI-dC))
- Native polyacrylamide gel
- Electrophoresis apparatus

- Prepare binding reactions by mixing the labeled DNA probe with increasing concentrations of gp17 in the binding buffer.
- Include a reaction with no protein as a negative control.

- To reduce non-specific binding, add a non-specific competitor DNA to each reaction.
- Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.
- Load the samples onto a native polyacrylamide gel.
- Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
- Visualize the DNA bands using autoradiography (for radiolabeled probes) or a fluorescence imager.
- The formation of a gp17-DNA complex is indicated by a band that migrates slower than the free DNA probe (a "shifted" band). The intensity of the shifted band is proportional to the amount of complex formed.

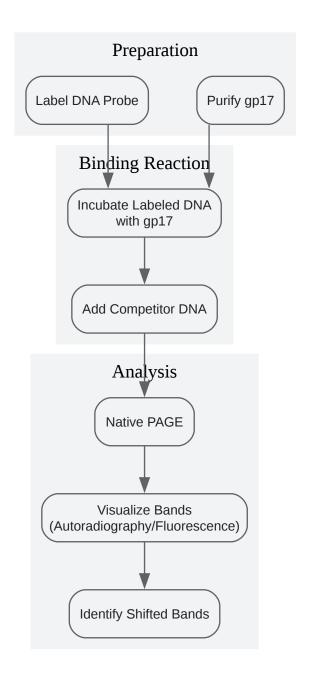
DNase I Footprinting Assay

This high-resolution technique identifies the specific DNA sequence where a protein binds.

Materials:

- Purified gp17 protein
- DNA fragment of interest, labeled at one end (e.g., with 32P)
- DNase I
- Reaction Buffer: Similar to EMSA binding buffer, but with the addition of Ca2+ and Mg2+ required for DNase I activity.
- Stop Solution: a solution containing EDTA and a denaturing agent.
- Denaturing polyacrylamide sequencing gel

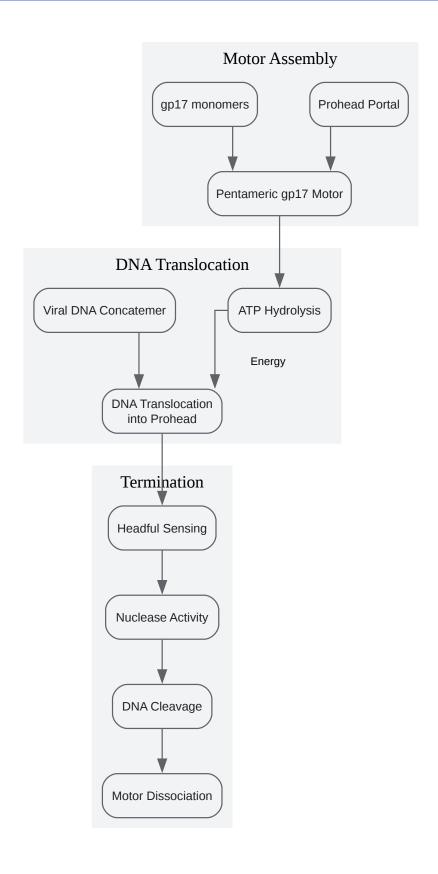
- Incubate the end-labeled DNA with varying concentrations of gp17 to allow binding.
- Include a control reaction with no gp17.



- Add a low concentration of DNase I to each reaction and incubate for a short period to achieve partial digestion.
- Stop the reaction by adding the stop solution.
- Purify the DNA fragments.
- Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide gel, alongside a sequencing ladder of the same DNA fragment.
- After electrophoresis, visualize the DNA fragments by autoradiography.
- The region where **gp17** binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Visualizing Workflows and Interactions

Graphviz diagrams are provided to illustrate the experimental workflows and the proposed mechanism of **gp17**-mediated DNA packaging.



Click to download full resolution via product page

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Click to download full resolution via product page

Caption: Proposed mechanism of bacteriophage T4 DNA packaging.

Advanced Single-Molecule Techniques

For a more detailed and dynamic understanding of the **gp17**-DNA interaction, single-molecule techniques are invaluable.

Single-Molecule FRET (smFRET)

smFRET can be used to probe conformational changes within the **gp17** motor or the DNA substrate during packaging in real-time. By labeling different components of the packaging machinery with a donor and acceptor fluorophore pair, one can measure the efficiency of Förster Resonance Energy Transfer, which is dependent on the distance between the fluorophores. This allows for the observation of dynamic events such as the binding and release of DNA by individual **gp17** subunits.

Optical Tweezers

Optical tweezers are a powerful tool for measuring the forces involved in DNA packaging. In a typical experiment, a single DNA molecule is tethered between two beads, one of which is held in a fixed position by a micropipette, while the other is trapped by a highly focused laser beam. The phage prohead-motor complex is then allowed to bind to the DNA. As the motor translocates the DNA, the force generated can be precisely measured by monitoring the displacement of the bead in the optical trap. These experiments have revealed that the T4 packaging motor is one of the strongest known molecular motors, capable of generating forces exceeding 60 pN.

Conclusion

The methods described in this document provide a comprehensive toolkit for investigating the intricate interactions between the bacteriophage T4 DNA packaging motor protein **gp17** and its DNA substrate. A combination of bulk biochemical assays and advanced single-molecule techniques is crucial for a complete understanding of this dynamic and powerful molecular machine. This knowledge is not only fundamental to the field of virology but also holds significant promise for the development of novel antibacterial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Functional analysis of the DNA-packaging/terminase protein gp17 from bacteriophage T4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A viral genome packaging ring-ATPase is a flexibly coordinated pentamer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of an ATPase activity associated with the large packaging subunit gp17 from bacteriophage T4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 5. The ATPase domain of the large terminase protein, gp17, from bacteriophage T4 binds DNA: implications to the DNA packaging mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methods for Studying gp17-DNA Interaction: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607717#methods-for-studying-gp17-dna-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.